molecular formula C34H25N3 B13128841 N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine CAS No. 917897-58-6

N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine

Cat. No.: B13128841
CAS No.: 917897-58-6
M. Wt: 475.6 g/mol
InChI Key: XYBRCJFQURBNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl and bipyridine moieties, which contribute to its stability and reactivity. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine typically involves multiple steps, including the formation of biphenyl and bipyridine intermediates. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid is reacted with a bipyridine halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and bipyridine compounds.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaics.

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges within the device. Its biphenyl and bipyridine moieties contribute to its ability to form stable complexes with metal ions, enhancing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di(1-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Known for its use in OLEDs as a hole-transport material.

    N,N-Di(2-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Another variant used in organic electronics with similar properties.

Uniqueness

N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine stands out due to its unique combination of biphenyl and bipyridine moieties, which provide enhanced stability and reactivity. Its ability to form stable complexes with metal ions and its excellent hole-transport properties make it a valuable material in the field of organic electronics.

Properties

CAS No.

917897-58-6

Molecular Formula

C34H25N3

Molecular Weight

475.6 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)-6-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C34H25N3/c1-3-7-26(8-4-1)28-11-15-31(16-12-28)37(32-17-13-29(14-18-32)27-9-5-2-6-10-27)33-19-20-34(36-25-33)30-21-23-35-24-22-30/h1-25H

InChI Key

XYBRCJFQURBNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CC=NC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.